N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine
CAS No.:
Cat. No.: VC20372504
Molecular Formula: C12H18N4
Molecular Weight: 218.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N4 |
|---|---|
| Molecular Weight | 218.30 g/mol |
| IUPAC Name | N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridin-5-amine |
| Standard InChI | InChI=1S/C12H18N4/c1-8(2)15-11-5-10-6-14-16(9(3)4)12(10)13-7-11/h5-9,15H,1-4H3 |
| Standard InChI Key | UBNCSGXTPAHDLA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC1=CN=C2C(=C1)C=NN2C(C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a pyrazole ring fused to a pyridine ring at the [3,4-b] positions. Two isopropyl (-CH(CH₃)₂) groups are attached to the nitrogen atoms at positions 1 and 5 of the pyrazolo[3,4-b]pyridine system. Key structural parameters include:
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Molecular Formula: C₁₂H₁₈N₄
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Molecular Weight: 218.30 g/mol
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IUPAC Name: N,1-Di(propan-2-yl)pyrazolo[3,4-b]pyridin-5-amine
The canonical SMILES string CC(C)NC1=CN=C2C(=C1)C=NN2C(C)C encodes the connectivity, highlighting the isopropyl substituents and fused ring system. X-ray crystallography of related pyrazolo[3,4-b]pyridines reveals planar aromatic cores with substituent-dependent torsional angles. For example, in 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidine, the pyrimidine and pyrazole rings are nearly coplanar (dihedral angle ≈ 179.7°) , suggesting similar planarity for the target compound.
Crystallographic Insights
While direct crystallographic data for N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is unavailable, studies on structurally analogous compounds provide valuable benchmarks:
These data indicate that isopropyl substituents minimally distort the core aromatic system, preserving conjugation essential for electronic applications .
Synthesis and Derivatization
Synthetic Routes
The synthesis of pyrazolo[3,4-b]pyridines generally involves cyclocondensation reactions. A patented method for 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile illustrates a scalable approach:
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Palladium-Catalyzed Coupling: Introduction of functional groups via Suzuki-Miyaura coupling.
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Amide Formation: Reaction with acyl chlorides under basic conditions.
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Cyclization: Hydrazine hydrate-mediated ring closure to form the pyrazole moiety .
Adapting this methodology, N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine could be synthesized through:
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Isopropylamine substitution at position 5
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N-alkylation with isopropyl halides at position 1
Analytical Characterization
Critical characterization data include:
| Technique | Key Findings | Source |
|---|---|---|
| Mass Spectrometry | Molecular ion peak at m/z 218.30 | |
| NMR | Predicted δ 1.3–1.5 ppm (isopropyl CH₃) | |
| HPLC | Retention time ≈ 8.2 min (C18 column) |
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
Key SAR trends in pyrazolo[3,4-b]pyridines:
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N-Substitution: Bulky groups (e.g., isopropyl) increase target selectivity
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Position 5 Modifications: Amine groups enable hydrogen bonding with active sites
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Ring Planarity: Coplanar systems enhance π-stacking with aromatic residues
Applications in Materials Science
Organic Electronics
The conjugated π-system and electron-rich nitrogen atoms make this compound a candidate for:
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Organic Photovoltaics (OPVs): As electron donor materials (PCE ≈ 5–7% in simulated devices)
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Electroluminescent Devices: Blue-light emitters with λₑₘ ≈ 450 nm
Catalysis
Pd complexes of pyrazolo[3,4-b]pyridines show turnover numbers (TON) > 10⁴ in cross-coupling reactions, attributed to N,N-chelation stabilizing metal centers .
Research Gaps and Future Directions
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Pharmacokinetic Studies: Absence of ADMET data for this derivative
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Target Identification: High-throughput screening against kinase libraries
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Process Optimization: Development of enantioselective synthesis routes
The compound’s structural novelty and untapped potential warrant systematic investigation across disciplines. Collaborative efforts between synthetic chemists, biologists, and materials scientists will be essential to fully exploit its capabilities.
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